2-Aminomethyl-3-(3,5-dimethoxyphenyl)propionic acid
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Overview
Description
2-Aminomethyl-3-(3,5-dimethoxyphenyl)propionic acid is an organic compound with the molecular formula C12H17NO4. It is a derivative of propionic acid, featuring an aminomethyl group and a 3,5-dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-3-(3,5-dimethoxyphenyl)propionic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with nitromethane to form a nitrostyrene intermediate.
Reduction: The nitrostyrene intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Carboxylation: The amine is subsequently carboxylated to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-3-(3,5-dimethoxyphenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Aminomethyl-3-(3,5-dimethoxyphenyl)propionic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-3-(3,5-dimethoxyphenyl)propionic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethoxyphenyl)propionic acid
- 3-(3,4-Dimethoxyphenyl)propionic acid
- 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid
Uniqueness
2-Aminomethyl-3-(3,5-dimethoxyphenyl)propionic acid is unique due to the presence of both the aminomethyl and 3,5-dimethoxyphenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(aminomethyl)-3-(3,5-dimethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-16-10-4-8(5-11(6-10)17-2)3-9(7-13)12(14)15/h4-6,9H,3,7,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGAOZKBORYJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(CN)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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